molecular formula C8H5F2N B180311 4,6-Difluoroindole CAS No. 199526-97-1

4,6-Difluoroindole

Katalognummer B180311
CAS-Nummer: 199526-97-1
Molekulargewicht: 153.13 g/mol
InChI-Schlüssel: MHICCULQVCEWFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoroindole is a chemical compound with the molecular formula C8H5F2N . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular structure of 4,6-Difluoroindole consists of a total of 17 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .


Physical And Chemical Properties Analysis

4,6-Difluoroindole has a molecular weight of 153.13 . It is a liquid at room temperature . It is sparingly soluble, with a solubility of 0.062 g/L at 25°C .

Wissenschaftliche Forschungsanwendungen

  • Organic Synthesis

    • 4,6-Difluoroindole is an important raw material and intermediate used in organic synthesis . It’s often used in the synthesis of various organic compounds, particularly those with complex structures .
    • The specific methods of application or experimental procedures can vary widely depending on the particular synthesis being performed. Generally, it involves reactions under controlled conditions with other organic compounds .
    • The outcomes of these syntheses are new organic compounds that can have a wide range of uses in other fields like pharmaceuticals and agrochemicals .
  • Pharmaceuticals

    • 4,6-Difluoroindole is used as a raw material and intermediate in the pharmaceutical industry . It’s used in the synthesis of various pharmaceutical compounds .
    • The methods of application in this field involve complex organic synthesis procedures, often under strictly controlled conditions .
    • The results of these syntheses are new pharmaceutical compounds that can be used in the treatment of various diseases .
  • Agrochemicals

    • 4,6-Difluoroindole is also used in the synthesis of agrochemicals . These are chemicals used in agriculture, such as pesticides and fertilizers .
    • The methods of application involve various organic synthesis procedures, similar to those used in pharmaceutical synthesis .
    • The outcomes are new agrochemical compounds that can help improve crop yields and protect plants from pests .
  • Dyestuffs

    • 4,6-Difluoroindole is used in the production of dyestuffs . These are substances that impart color to a material .
    • The methods of application involve reactions with other compounds to produce dyes with desired properties .
    • The outcomes are new dyes that can be used in various industries, such as textiles and printing .
  • Antiviral Activity

    • Indole derivatives, including 4,6-Difluoroindole, have been found to possess antiviral activity . They have been used in the synthesis of various antiviral agents .
    • The methods of application involve complex organic synthesis procedures, often under strictly controlled conditions .
    • The outcomes of these syntheses are new antiviral compounds that can be used in the treatment of various viral diseases .
  • Anti-inflammatory Activity

    • Indole derivatives have also been found to possess anti-inflammatory activity . They have been used in the synthesis of various anti-inflammatory agents .
    • The methods of application again involve complex organic synthesis procedures .
    • The outcomes of these syntheses are new anti-inflammatory compounds that can be used in the treatment of various inflammatory diseases .

Safety And Hazards

4,6-Difluoroindole is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It should be stored in a dark place, sealed in dry, at 2-8°C .

Eigenschaften

IUPAC Name

4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHICCULQVCEWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381103
Record name 4,6-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoroindole

CAS RN

199526-97-1
Record name 4,6-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Difluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,5-difluorophenyl hydrazine hydrochloride (5.0 g) and ethyl pyruvate (4.6 ml) methyl alcohol (25 ml) was refluxed for 1 hour, and the solvent was evaporated under reduced pressure. The residual solid was triturated with hexane to give ethyl 2-(3,5-difluorophenyl hydrazino)propionate (4.65 g) as colorless crystals. mp 139-141° C. APCI-Mass m/Z 243 (M+H). (2) A suspension of the above compound (4.65 g) in toluene (47 ml) was added to polyphosphoric acid (23 g), and the mixture was refluxed for 3 hours under argon atmosphere. After being cooled to room temperature, thereto were added water and ethyl acetate, and the resultant mixture was stirred at room temperature. The insoluble materials were filtered off, and the filtrate was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with successively water, a saturated aqueous sodium hydrogen carbonate solution and brine. After being dried over magnesium sulfate and treated with activated carbon, the insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with diisopropyl ether—hexane (1:1) to give ethyl 4,6-difluoroindole-2-carboxylate (3.48 g) as pale yellow crystals. mp 153-154° C. ESI-Mass m/Z 224 (M−H). (3) A mixture of the above compound (3.48 g) in a 4 N aqueous sodium hydroxide solution (7.73 ml) and ethyl alcohol (35 ml) was refluxed for 15 minutes, and the organic solvent was evaporated under reduced pressure. Thereto was added water, and the mixture was washed with ethyl ether followed by being acidified with a 6 N aqueous hydrochloric acid solution. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure to give crude 4,6-difluoro-indole-2-carboxylic acid (3.01 g) as a pale brown solid. mp 253-254 (dec.). ESI-Mass m/Z 196 (M−H). (4) A mixture of the above compound (3.0 g) and copper powder (2.9 g) in quinoline (30 ml) was stirred at 200° C. for 5 hours under argon atmosphere. After being cooled to room temperature, the insoluble materials were filtered off and washed with ethyl acetate (100 ml). The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice and brine. The each aqueous layer was extracted with ethyl acetate, and the combined organic layer was dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give 4,6-difluoroindole (2.60 g) as pale yellow oil. ESI-Mass m/Z 152 (M−H). (5) The above compound (2.33 g) was dissolved in 1,4-dioxane (30.4 ml), and thereto were added morpholine borane (6.15 g) and a 36% aqueous hydrochloric acid solution (2.64 ml) at room temperature. The mixture was refluxed for 2 hours, and then cooled to room temperature. Thereto was added a 6 N aqueous hydrochloric acid solution (12.2 ml), and the resultant mixture was refluxed for 15 minutes. The mixture was basified with a 10% aqueous sodium hydroxide solution at 0° C., and thereto was added water and extracted with ethyl acetate twice. The combined organic layer was washed with brine and dried over magnesium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give the titled compound, 4,6-difluoroindoline (2.05 g) as colorless oil. APCI-Mass m/Z 156 (M+H). 1H-NMR (DMSO-d6) δ 2.90 (t, J=8.6 Hz, 2H), 3.52 (td, J=7.5, 1.3 Hz, 2H), 6.08-6.14 (m, 2H), 6.17 (td, J=10.0, 2.1 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoroindole
Reactant of Route 2
Reactant of Route 2
4,6-Difluoroindole
Reactant of Route 3
4,6-Difluoroindole
Reactant of Route 4
Reactant of Route 4
4,6-Difluoroindole
Reactant of Route 5
Reactant of Route 5
4,6-Difluoroindole
Reactant of Route 6
4,6-Difluoroindole

Citations

For This Compound
25
Citations
DJ Edmonds, DW Kung, AS Kalgutkar… - Journal of Medicinal …, 2018 - ACS Publications
Optimization of the pharmacokinetic (PK) properties of a series of activators of adenosine monophosphate-activated protein kinase (AMPK) is described. Derivatives of the previously …
Number of citations: 13 pubs.acs.org
R Wang, W Zhou, K Lin, F Jiang, Z Wang, J Xu… - Electrochimica …, 2020 - Elsevier
The introduction of fluorine into a compound or material is known to impart a range of interesting functionalities; however, the poor electrochemical capacity of existing fluorinated …
Number of citations: 13 www.sciencedirect.com
SSR Alsayed, S Lun, A Payne… - Chemical biology & …, 2021 - Wiley Online Library
Several rationally designed isoniazid (INH), pyrazinamide (PZA) and ciprofloxacin (CPF) derivatives were conveniently synthesized and evaluated in vitro against H37Rv …
Number of citations: 9 onlinelibrary.wiley.com
SSR Alsayed, A Suri, AW Bailey, S Lane… - RSC Medicinal …, 2021 - pubs.rsc.org
Paediatric glioblastomas are rapidly growing, devastating brain neoplasms with an invasive phenotype. Radiotherapy and chemotherapy, which are the current therapeutic adjuvant to …
Number of citations: 1 pubs.rsc.org
SSR Alsayed, S Lun, AW Bailey, A Suri, CC Huang… - RSC …, 2021 - pubs.rsc.org
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel …
Number of citations: 10 pubs.rsc.org
K Tsuji, T Ishii, T Kobayakawa, N Higashi-Kuwata… - Iscience, 2022 - cell.com
Potent and biostable inhibitors of the main protease (M pro ) of SARS-CoV-2 were designed and synthesized based on an active hit compound 5h (2). Our strategy was based not only …
Number of citations: 8 www.cell.com
AC Smith, DW Kung, A Shavnya… - … Process Research & …, 2018 - ACS Publications
Indole acids 1, 2, and 3 are potent 5′-adenosine monophosphate-activated protein kinase (AMPK) activators for the potential treatment of diabetic nephropathy. Compounds 1–3 were …
Number of citations: 10 pubs.acs.org
SA Bradley, BJ Lehka, FG Hansson… - Nature Chemical …, 2023 - nature.com
Monoterpenoid indole alkaloids (MIAs) represent a large class of plant natural products with marketed pharmaceutical activities against a wide range of indications, including cancer, …
Number of citations: 5 www.nature.com
AP Kozikowski, OK Onajole, J Stec… - Journal of medicinal …, 2017 - ACS Publications
Mycobacterium abscessus is a fast-growing, multidrug-resistant organism that has emerged as a clinically significant pathogen in cystic fibrosis (CF) patients. The intrinsic resistance of …
Number of citations: 62 pubs.acs.org
SSR Alsayed, S Lun, G Luna, CC Beh, AD Payne… - RSC …, 2020 - pubs.rsc.org
Our group has previously reported several indolecarboxamides exhibiting potent antitubercular activity. Herein, we rationally designed several arylcarboxamides based on our …
Number of citations: 27 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.